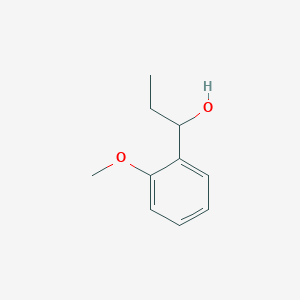

1-(2-Methoxyphenyl)-1-propanol

Description

BenchChem offers high-quality 1-(2-Methoxyphenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYLWUFNOMSQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996041 | |

| Record name | 1-(2-Methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7452-01-9 | |

| Record name | α-Ethyl-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7452-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethyl-o-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007452019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethyl-o-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methoxyphenyl)-1-propanol CAS 7452-01-9 properties

CAS: 7452-01-9 Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1][2]

Executive Summary

1-(2-Methoxyphenyl)-1-propanol is a chiral benzylic alcohol derivative featuring an ortho-methoxy substitution on the phenyl ring.[2] This structural motif renders it a critical intermediate in the synthesis of enantiopure pharmaceuticals, particularly in the development of beta-blockers and lignin model compounds. Its steric bulk, provided by the ortho-methoxy group, influences both the stereoselectivity of its synthesis and its reactivity in downstream nucleophilic substitutions.

This guide details the physicochemical properties, validated synthetic protocols, stereochemical resolution strategies, and safety handling required for high-integrity research and development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound exists as a colorless to pale yellow oily liquid.[2] The presence of the hydroxyl group at the benzylic position (C1) creates a chiral center, meaning the commercial material is typically a racemate unless specified as an enantiomer.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7452-01-9 | [NCBI, 2025] |

| IUPAC Name | 1-(2-Methoxyphenyl)propan-1-ol | [NCBI, 2025] |

| Molecular Formula | C₁₀H₁₄O₂ | [ChemSrc, 2025] |

| Molecular Weight | 166.22 g/mol | [NCBI, 2025] |

| Boiling Point | 259–260 °C (at 760 mmHg) | [ChemSrc, 2025] |

| Density | 1.032 g/mL (at 25 °C) | [ChemSrc, 2025] |

| Solubility | Insoluble in water; soluble in EtOH, Et₂O, CHCl₃ | Inferred from structure |

| Flash Point | >100 °C (Predicted) | Standard for benzylic alcohols |

Synthetic Pathways[2]

Two primary pathways are established for the synthesis of 1-(2-Methoxyphenyl)-1-propanol. The choice of pathway depends on the availability of precursors: o-Anisaldehyde (Pathway A) or o-Methoxypropiophenone (Pathway B).

Pathway A: Grignard Addition (Nucleophilic Addition)

This method allows for the construction of the carbon skeleton from the aldehyde and is preferred when the ketone precursor is unavailable.

Protocol:

-

Reagents: o-Anisaldehyde (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in Et₂O), Anhydrous THF.

-

Procedure:

-

Charge a flame-dried 3-neck flask with o-anisaldehyde in anhydrous THF under N₂ atmosphere.

-

Cool to 0 °C.

-

Add EtMgBr dropwise over 30 minutes.[2] The ortho-methoxy group may coordinate with Mg, potentially influencing the transition state geometry.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Slowly add saturated NH₄Cl solution at 0 °C.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 8:2).[2]

-

Pathway B: Ketone Reduction (Hydride Transfer)

Reduction of 1-(2-methoxyphenyl)-1-propanone is the most direct route to the alcohol.

Protocol:

-

Reagents: 1-(2-Methoxyphenyl)-1-propanone (1.0 eq), Sodium Borohydride (NaBH₄, 0.6 eq), Methanol.[2]

-

Procedure:

-

Dissolve the ketone in MeOH at 0 °C.

-

Add NaBH₄ portion-wise to control H₂ evolution.[2]

-

Stir at 0 °C for 1 hour, then warm to RT.

-

Validation: Monitor disappearance of the ketone carbonyl peak (approx. 1680 cm⁻¹) via IR or TLC.[2]

-

Quench: Add 1M HCl carefully to destroy excess hydride.

-

Isolation: Evaporate MeOH, extract aqueous residue with DCM.

-

Visualization: Synthetic Workflow

Figure 1: Dual synthetic pathways for CAS 7452-01-9 via Grignard addition or Ketone reduction.

Stereochemistry & Chiral Resolution

The pharmacological activity of benzylic alcohols often resides in a single enantiomer.[2] Due to the proximity of the ortho-methoxy group, steric hindrance can be leveraged for Enzymatic Kinetic Resolution .

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer (typically the R-isomer) of secondary alcohols, leaving the S-isomer as the free alcohol.

Protocol: Kinetic Resolution

-

Substrate: Racemic 1-(2-Methoxyphenyl)-1-propanol.

-

Acyl Donor: Vinyl acetate (acts as both solvent and reagent) or MTBE with vinyl acetate (3 eq).[2]

-

Catalyst: Immobilized CAL-B (e.g., Novozym 435).[2]

-

Conditions: Shake at 30–40 °C. Monitor conversion via Chiral HPLC.

-

Termination: Stop reaction at 50% conversion.

-

Separation: The resulting ester and unreacted alcohol have significantly different R_f values and can be separated by flash column chromatography.[2]

Visualization: Kinetic Resolution

Figure 2: Enzymatic kinetic resolution workflow to isolate enantiopure (R) and (S) isomers.

Applications in Drug Development

1-(2-Methoxyphenyl)-1-propanol serves as a versatile building block:

-

Chiral Amines Synthesis: The hydroxyl group can be converted to an azide (via Mitsunobu reaction or mesylation/azidation) and reduced to a primary amine.[2] These amines are pharmacophores in various CNS-active agents.

-

Lignin Model Studies: The compound mimics the guaiacyl (G-unit) structure found in lignin.[2] It is used to study the cleavage of

-O-4 linkages under pulping or biofuel processing conditions [Protocols.io, 2022]. -

Fragrance Precursors: Similar to anisaldehyde, the esters of this alcohol (e.g., the acetate derived from resolution) often possess distinct floral or fruity olfactory profiles [Fragrance Conservatory, 2025].

Analytical Characterization

To validate the identity of the synthesized product, the following spectral signatures are expected:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy:

Safety & Handling (SDS Summary)

Hazard Classification:

-

Eye Irritation: Category 2A.[2]

-

Flammability: Combustible Liquid (Flash point likely >90°C but <100°C).[2]

Handling Protocols:

-

PPE: Wear nitrile gloves and safety goggles.[2] The compound is an organic solvent and may defat skin.[2]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the ketone.

-

Spill: Absorb with sand or vermiculite; do not flush into sewers [NOAA, 2025].[2]

References

-

National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 347969, 1-(2-Methoxyphenyl)propan-1-one (Precursor and related data).[2] Retrieved from [Link][2]

-

ChemSrc. (2025).[2][5] 1-(2-Methoxyphenyl)-1-propanol CAS#:7452-01-9 Chemical & Physical Properties. Retrieved from [Link][2]

-

Protocols.io. (2022).[2] Synthetic Procedure of Lignin Model Compounds.[2] Retrieved from [Link][2]

-

Fragrance Conservatory. (2025).[2][5][6] Ethyl 2-methylbutyrate and related esters (Contextual reference for fruity/floral esters).[2] Retrieved from [Link][2]

Sources

- 1. 1-(2-Methoxyphenyl)-1-propanol/CAS:7452-01-9-HXCHEM [hxchem.net]

- 2. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

alpha-ethyl-2-methoxybenzenemethanol structure and molecular weight

Topic: Alpha-Ethyl-2-Methoxybenzenemethanol: Structure, Synthesis, and Applications Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Structural Characterization, Synthesis Strategies, and Molecular Properties

Executive Summary

Alpha-ethyl-2-methoxybenzenemethanol (CAS Registry Number: 7452-01-9 ) is a secondary benzylic alcohol characterized by the presence of an ethyl group at the alpha position and a methoxy substituent at the ortho position of the benzene ring. Systematically known as 1-(2-methoxyphenyl)propan-1-ol , this compound serves as a critical chiral building block in organic synthesis and medicinal chemistry.

Its structural uniqueness lies in the steric hindrance provided by the ortho-methoxy group adjacent to the chiral center. This feature makes it a valuable model substrate for studying enantioselective transformations, particularly in lipase-catalyzed kinetic resolutions and asymmetric transfer hydrogenations. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The molecular weight of alpha-ethyl-2-methoxybenzenemethanol is 166.22 g/mol .[1][2] It typically exists as a colorless to pale yellow viscous liquid at room temperature.[3]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-(2-Methoxyphenyl)propan-1-ol |

| Common Synonyms | |

| CAS Registry Number | 7452-01-9 |

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| Exact Mass | 166.0994 Da |

| Boiling Point | ~120–130 °C (at 15 mmHg) / ~260 °C (at 760 mmHg) |

| Density | 1.03 ± 0.05 g/cm³ |

| LogP (Predicted) | 2.31 |

| pKa (Predicted) | ~14.5 (Secondary alcohol) |

| Chirality | Contains 1 stereocenter (C1); exists as (R)- and (S)- enantiomers |

Structural Analysis & Spectroscopy

The "alpha-ethyl" designation indicates that the benzylic carbon (alpha to the ring) bears an ethyl group, extending the side chain to a propyl backbone. The "2-methoxy" substituent creates a significant steric and electronic effect.

Electronic & Steric Environment

-

Ortho-Effect: The methoxy group at the C2 position exerts steric pressure on the adjacent alcohol moiety. In asymmetric synthesis, this steric bulk is often leveraged to enhance stereodifferentiation during catalytic reduction or enzymatic resolution.

-

Hydrogen Bonding: Intramolecular hydrogen bonding between the benzylic hydroxyl proton and the ether oxygen of the methoxy group can stabilize specific conformations, influencing reactivity and NMR shifts.

Spectroscopic Signatures (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

0.95 (t, 3H,

-

1.7–1.8 (m, 2H,

-

3.85 (s, 3H,

-

4.80 (t, 1H, benzylic

- 6.8–7.4 (m, 4H, aromatic protons).

-

0.95 (t, 3H,

-

IR Spectrum: Broad absorption at 3300–3400 cm⁻¹ (O-H stretch) and sharp bands at 1240 cm⁻¹ (Ar-O-C ether stretch).

Synthesis & Manufacturing Pathways

The synthesis of alpha-ethyl-2-methoxybenzenemethanol is typically achieved through nucleophilic addition to a carbonyl precursor or the reduction of a ketone.

Diagram 1: Synthetic Pathways

The following diagram outlines the two primary routes: Grignard addition (Route A) and Ketone Reduction (Route B).

Caption: Figure 1. Convergent synthesis strategies. Route A utilizes organometallic addition to an aldehyde, while Route B involves the reduction of the corresponding phenylpropanone.

Experimental Protocols

Protocol A: Grignard Synthesis (Laboratory Scale)

Objective: Synthesis of racemic 1-(2-methoxyphenyl)propan-1-ol via Grignard addition.

-

Preparation of Reagents:

-

Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen atmosphere.

-

Charge with Ethylmagnesium bromide (1.0 M in THF, 1.2 equiv).

-

-

Addition:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Dissolve 2-methoxybenzaldehyde (1.0 equiv) in anhydrous THF.

-

Add the aldehyde solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).

-

-

Workup:

-

Quench the reaction carefully with saturated aqueous

at 0 °C. -

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to yield the pure alcohol.

-

Applications in Drug Discovery

Chiral Scaffolds & Kinetic Resolution

Because the ortho-methoxy group induces significant steric clash, this alcohol is frequently used to test the efficacy of lipases and chiral catalysts in kinetic resolution.

-

Enzymatic Resolution: Lipase B from Candida antarctica (CAL-B) is often employed to acylate one enantiomer selectively. The ortho-substituent slows down the reaction compared to para-isomers, providing a rigorous test for enzyme activity.

-

Pharmaceutical Intermediates: The 1-phenylpropan-1-ol core is a substructure in various CNS-active agents. The 2-methoxy derivative serves as a lipophilic variant to modulate blood-brain barrier (BBB) penetration in structure-activity relationship (SAR) studies.

Diagram 2: Kinetic Resolution Logic

This diagram illustrates the separation of enantiomers using biocatalysis, a common application for this compound.

Caption: Figure 2. Enzymatic kinetic resolution workflow. The steric hindrance of the ortho-methoxy group allows for high enantioselectivity in lipase-catalyzed acylation.

References

-

National Institute of Standards and Technology (NIST). "Alpha-Ethyl-alpha-methylbenzyl alcohol (Related Isomer Data)." NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. "1-(2-Methoxyphenyl)propan-1-one (Precursor Data)." National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyphenyl)-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, chemical synthesis, and formulation. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 1-(2-Methoxyphenyl)-1-propanol, a valuable building block in organic synthesis. While specific quantitative data for this compound is sparse in public literature, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of relevant organic solvents. We delve into the theoretical underpinnings of solubility, provide a step-by-step, self-validating experimental workflow based on the gold-standard shake-flask method, and discuss the analytical quantification of the dissolved solute.

Introduction: The Significance of Solubility

1-(2-Methoxyphenyl)-1-propanol is an aromatic alcohol whose structural motifs are found in various pharmacologically active molecules. Its utility as a synthetic intermediate in drug discovery and process chemistry necessitates a thorough understanding of its physical properties, chief among them being solubility.

Why is solubility critical?

-

Reaction Kinetics: In chemical synthesis, the rate and outcome of a reaction are often dependent on the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification: Crystallization, a common method for purifying chemical compounds, is fundamentally a solubility-driven process. Knowledge of solubility in different solvents is essential for developing efficient crystallization protocols.

-

Formulation Development: For drug development professionals, solubility is a cornerstone of formulation design. It directly impacts a drug's bioavailability, influencing how it is absorbed, distributed, metabolized, and excreted (ADME).

-

Analytical Method Development: Creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC), requires the analyte to be soluble in the mobile phase.

Given the absence of a comprehensive public database for the solubility of 1-(2-Methoxyphenyl)-1-propanol, this guide focuses on empowering researchers to generate this crucial data in-house with high fidelity.

Theoretical Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution involves breaking the interactions between solute molecules and solvent molecules to form new interactions between the solute and solvent.[1] The overarching principle is "like dissolves like," which means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2]

Key Factors Influencing Solubility:

-

Polarity: 1-(2-Methoxyphenyl)-1-propanol possesses both polar and non-polar characteristics. The hydroxyl (-OH) and methoxy (-OCH3) groups are polar and capable of hydrogen bonding. The phenyl ring and propyl chain are non-polar. Therefore, its solubility will be significant in solvents of intermediate polarity and those capable of hydrogen bonding.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are expected to be good solvents for this compound.

-

Dispersion Forces: The aromatic ring and alkyl chain contribute to van der Waals or dispersion forces. Non-polar solvents like toluene or hexane will interact with these parts of the molecule.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . These parameters break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] The principle is that substances with similar HSP values are likely to be miscible.[3][5]

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the solubility of a compound.[6][7] It is considered a "gold standard" method and is described in guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).[6][8] The method involves agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached.[8][9]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium saturation is achieved and accurately measured.

Materials and Equipment:

-

1-(2-Methoxyphenyl)-1-propanol (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (GC, UV-Vis spectrometer).[8]

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of 1-(2-Methoxyphenyl)-1-propanol that is known to be in excess of its expected solubility into several vials.

-

Add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours). Causality Insight: This extended agitation is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to settle.

-

Trustworthiness Check: For viscous solvents or fine particles, centrifugation is required to ensure complete separation of the solid and liquid phases. This step is critical to prevent undissolved solid from being carried over, which would lead to an overestimation of solubility.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent. Causality Insight: Filtration removes any remaining microscopic particles. It is vital to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 1-(2-Methoxyphenyl)-1-propanol.[10][11][12]

-

-

Validation of Equilibrium:

-

To confirm that equilibrium has been reached, analyze samples taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

-

Workflow Diagram

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

Quantitative solubility data should be presented clearly and concisely. A tabular format is ideal for comparing the solubility of 1-(2-Methoxyphenyl)-1-propanol across different organic solvents at a specified temperature.

Table 1: Illustrative Template for Solubility Data of 1-(2-Methoxyphenyl)-1-propanol at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Hexane | 1.88 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Dichloromethane | 9.08 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] | HPLC-UV |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | HPLC-UV |

Conclusion

Determining the solubility of 1-(2-Methoxyphenyl)-1-propanol in various organic solvents is a foundational step for its effective use in research and development. While readily available data is limited, the principles of "like dissolves like" and the robust, self-validating shake-flask method provide a clear path for scientists to generate this critical information. By following the detailed protocol outlined in this guide, researchers can produce reliable and accurate solubility data, enabling informed decisions in chemical synthesis, purification, and formulation, thereby accelerating the development of new chemical entities and pharmaceuticals.

References

- Ataman Kimya. (n.d.). METHOXY PROPANOL.

- escom Chemie GmbH. (n.d.). METHOXY PROPANOL.

- Ataman Kimya. (n.d.). METHOXY PROPANOL (MP).

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ACS Publications. (1986). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

SciSpace. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Google Patents. (n.d.). HPLC Method for purifying organic compounds.

-

YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

Park, K. (2000). Hansen Solubility Parameters. Retrieved from [Link] Solubility Parameters 2000.pdf

-

NIST. (n.d.). 2-Propanol, 1-methoxy-. Retrieved from [Link]

-

YouTube. (2019). Introduction to the Hansen Solubility Parameters. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?. Retrieved from [Link]

-

Publisso. (2025). 2‐Methoxypropanol‐1. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 2-METHOXY-1-PROPANOL. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-methoxy- (CAS 107-98-2). Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. kinampark.com [kinampark.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. api.kreatis.eu [api.kreatis.eu]

- 8. filab.fr [filab.fr]

- 9. OECD n°120 : Dissolution behaviour in the laboratory - Analytice [analytice.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. agilent.com [agilent.com]

2'-methoxy-1-phenyl-1-propanol chemical safety data sheet SDS

Technical Whitepaper: Safety, Synthesis, and Handling of 1-(2-Methoxyphenyl)propan-1-ol

Executive Summary & Chemical Identity

This guide details the technical specifications, safety protocols, and synthesis pathways for 1-(2-methoxyphenyl)propan-1-ol (CAS: 7452-01-9). Often referred to colloquially in drug development as "2'-methoxy-1-phenyl-1-propanol," this compound serves as a critical chiral building block and intermediate in the synthesis of pharmaceuticals targeting adrenergic receptors and other CNS pathways.

Note on Nomenclature: The term "2'-methoxy" denotes a methoxy substitution at the ortho position of the phenyl ring relative to the propyl chain. The IUPAC standard is 1-(2-methoxyphenyl)propan-1-ol .

Table 1: Chemical Identification & Constants

| Property | Specification |

| Chemical Name | 1-(2-methoxyphenyl)propan-1-ol |

| Common Synonym | 2'-methoxy-1-phenyl-1-propanol; |

| CAS Number | 7452-01-9 |

| Molecular Formula | C |

| Molecular Weight | 166.22 g/mol |

| Physical State | Viscous Liquid |

| Boiling Point | 259–260 °C (at 760 mmHg) |

| Density | 1.032 g/mL (at 25 °C) |

| Refractive Index | |

| Solubility | Soluble in ethanol, DCM, ethyl acetate; Insoluble in water. |

Hazard Identification (GHS Classification)

While specific GHS data for this CAS is limited in public repositories, its structural class (benzylic alcohols with ether substituents) dictates the following precautionary classification based on Structure-Activity Relationship (SAR) analysis.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

Precautionary Statements:

-

P261: Avoid breathing mist/vapors.[1]

-

P280: Wear protective gloves/eye protection (Nitrile rubber gloves, safety goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Synthesis & Production Logic

For researchers requiring high-purity material, the synthesis of 1-(2-methoxyphenyl)propan-1-ol is most reliably achieved via a Grignard addition . This method allows for the introduction of the ethyl group to the commercially available 2-methoxybenzaldehyde.

Mechanism of Action

The reaction involves the nucleophilic attack of ethylmagnesium bromide (EtMgBr) on the carbonyl carbon of 2-methoxybenzaldehyde. The resulting magnesium alkoxide intermediate is hydrolyzed to yield the target alcohol.

Figure 1: Synthesis Pathway (Grignard Addition)

Caption: Figure 1. Synthesis of 1-(2-methoxyphenyl)propan-1-ol via Grignard reaction, highlighting the critical intermediate and hydrolysis steps.

Experimental Protocol: Grignard Synthesis

Reagents:

-

2-Methoxybenzaldehyde (1.0 eq)

-

Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

-

Anhydrous THF (Solvent)

-

Saturated NH

Cl (Quenching agent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N

). -

Solvation: Dissolve 2-methoxybenzaldehyde in anhydrous THF (0.5 M concentration). Cool the solution to 0 °C using an ice bath to suppress side reactions.

-

Addition: Transfer EtMgBr to the addition funnel via cannula. Add dropwise to the aldehyde solution over 30 minutes. Note: Exothermic reaction; monitor internal temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (20% EtOAc/Hexanes) until the aldehyde spot disappears.

-

Quench: Cool back to 0 °C. Slowly add saturated NH

Cl solution to hydrolyze the magnesium alkoxide. -

Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Combine organic layers, dry over MgSO

, and concentrate in vacuo. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to obtain the pure colorless liquid.

Handling, Storage, & Stability

Proper handling ensures the integrity of the chiral center (if resolved) and prevents oxidation of the benzylic alcohol functionality.

Figure 2: Lifecycle & Safety Workflow

Caption: Figure 2. Operational workflow for the safe storage, handling, and disposal of benzylic alcohol derivatives.

Stability Profile:

-

Oxidation Sensitivity: Benzylic alcohols are susceptible to oxidation to ketones (in this case, 1-(2-methoxyphenyl)propan-1-one). Store under inert gas to prevent air oxidation over long periods.

-

Hygroscopicity: Slightly hygroscopic. Keep containers tightly sealed.

Emergency Procedures

First Aid:

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1]

-

Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids. Seek medical attention if irritation persists.

Spill Control:

-

Evacuate: Clear the area of non-essential personnel.

-

Ventilate: Ensure fume hoods are active; open windows if safe.

-

Absorb: Use vermiculite or sand to absorb the liquid. Do not use combustible materials like sawdust.

-

Clean: Wipe surface with ethanol followed by soapy water.

References

-

ChemSrc. (n.d.). CAS 7452-01-9: 1-(2-Methoxyphenyl)-1-propanol.[2][3] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Benzenemethanol, alpha-ethyl-2-methoxy-. National Library of Medicine. Retrieved from [Link]

Sources

Precision Engineering of Chiral Benzylic Alcohols: A Strategic Guide for Pharmaceutical Synthesis

Part 1: Strategic Imperative

In the pharmacopeia of modern therapeutics, the chiral benzylic alcohol moiety is not merely a structural feature; it is a linchpin of pharmacodynamic efficacy. Found in blockbuster drugs ranging from Montelukast (Singulair) to Crizotinib (Xalkori) and Ticagrelor (Brilinta), this motif often serves as the primary hydrogen-bond donor/acceptor site within a receptor pocket.

For the drug development scientist, the challenge is no longer just "making the molecule." It is achieving >99% enantiomeric excess (ee) at scale, with minimal metal leaching and maximum atom economy. This guide moves beyond textbook definitions to provide a field-tested framework for synthesizing these critical building blocks.

The Pharmacophore Value

The benzylic position offers a unique rigidifying effect. When chiral, it locks the phenyl ring into a specific vector relative to the heteroatom, maximizing

Part 2: Critical Decision Matrix (Methodology Selection)

Selecting the correct synthetic route is the first point of failure in process development. While hundreds of methods exist, only three dominate the industrial landscape due to scalability and reliability: Noyori Asymmetric Transfer Hydrogenation (ATH) , Corey-Bakshi-Shibata (CBS) Reduction , and Biocatalysis (KREDs) .

Decision Logic for Process Chemists

The following decision matrix illustrates the logical flow for selecting the optimal method based on substrate constraints and scale.

Figure 1: Strategic selection workflow for asymmetric reduction of aryl ketones. Blue nodes indicate decision points; Green/Red nodes indicate method suitability.

Part 3: The Gold Standard Protocol – Noyori ATH

For general laboratory to pilot-scale synthesis of benzylic alcohols, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) complexes is the "workhorse" method. It avoids the safety hazards of handling stoichiometric boranes (CBS) and the lead-time of enzyme screening (Biocatalysis).

Mechanism of Action: Metal-Ligand Bifunctional Catalysis

Understanding the mechanism is crucial for troubleshooting. The reaction does not proceed via direct metal-hydride insertion alone. Instead, the TsDPEN ligand acts as a proton shuttle.

Figure 2: The catalytic cycle of Ru-TsDPEN transfer hydrogenation. The concerted transfer of proton (from amine) and hydride (from Ru) ensures high enantioselectivity.

Detailed Experimental Protocol

Target: Synthesis of (S)-1-(4-fluorophenyl)ethanol (Key intermediate for various inhibitors). Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

1. Reagent Preparation (The "Self-Validating" Step)

-

Catalyst Check: The commercially available Ru-catalyst is a dark red/brown solid. Validation: Dissolve a small amount in methanol. If the solution turns green or forms a black precipitate immediately, the catalyst is oxidized. It must remain a clear, deep red/orange solution.

-

Azeotropic Mix: The hydrogen source is a 5:2 mixture of Formic Acid:Triethylamine (TEAF). This is an exothermic mix. Safety: Always add Formic Acid to Triethylamine at 0°C.

2. Reaction Setup

| Parameter | Specification | Rationale |

| Substrate | 4-Fluoroacetophenone (1.0 eq) | Limiting reagent. |

| Catalyst Loading | 0.5 - 1.0 mol% | High turnover number (TON) allows low loading. |

| Solvent | Dichloromethane (DCM) or DMF | DCM ensures solubility; DMF accelerates rate but complicates workup. |

| H-Source | 5:2 Formic Acid/TEA (2-3 eq) | Provides the driving force. Excess ensures full conversion. |

| Temperature | 25°C - 30°C | Higher temps degrade ee; lower temps stall reaction. |

3. Execution Steps

-

Inerting: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 mins.

-

Loading: Add Ru-catalyst (1.0 mol%) and substrate (10 mmol) to the flask.

-

Solvation: Add degassed DCM (20 mL).

-

Initiation: Syringe in the Formic Acid/TEA mixture dropwise. Observation: Evolution of CO₂ gas bubbles indicates reaction initiation.

-

Monitoring: Stir at 28°C. Monitor by TLC (Hexane/EtOAc 8:2). The ketone spot (

) should disappear, replaced by the alcohol (-

Self-Validation: If gas evolution stops before conversion is complete, the reaction pH may have drifted. Add 0.1 eq of pure Formic Acid to restart.

-

4. Workup & Purification[1]

-

Quench with water (20 mL).

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Sat. NaHCO₃ (removes formic acid) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography is rarely needed if conversion is >98%. Distillation is preferred for volatile alcohols.

Part 4: Alternative Methodologies

Biocatalysis (Ketoreductases - KREDs)[2][3][4][5]

-

Best For: Industrial scale (>1 kg), ultra-high purity (>99.9% ee).

-

Mechanism: Enzymes use NADPH to reduce the ketone.

-

Protocol Note: Requires a cofactor recycling system (e.g., Isopropanol/ADH or Glucose/GDH).

-

Key Reference: KREDs are used in the manufacture of Montelukast intermediates [1].

Corey-Bakshi-Shibata (CBS) Reduction[6]

-

Best For: Sterically hindered ketones or those with basic nitrogens (which poison Ru-catalysts).

-

Reagent: Borane-THF or Borane-DMS with 5-10 mol% chiral oxazaborolidine.

-

Critical Control: Moisture sensitivity is extreme. Water destroys the borane and the catalyst.

Part 5: Quality Control & Analytics

You cannot improve what you cannot measure. Determining the enantiomeric excess (ee) is critical.[2]

Method: Chiral HPLC Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based). Mobile Phase: Hexane : Isopropanol (90:10 to 98:2). Flow Rate: 0.5 - 1.0 mL/min. Detection: UV @ 254 nm (or 210 nm for weak chromophores).

Derivatization Strategy:

If resolution is poor, derivatize the alcohol with 3,5-dinitrobenzoyl chloride . The added

References

-

Practical chiral alcohol manufacture using ketoreductases. Source: PubMed / Nature Biotechnology URL:[Link]

-

Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. Source: ResearchGate / Semantic Scholar URL:[Link][3][4][5]

-

Asymmetric Transfer Hydrogenation of Ketones (Noyori Reaction). Source: Organic Chemistry Portal / ACS URL:[Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Source: NRO Chemistry / J. Am. Chem. Soc.[6] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 6. youtube.com [youtube.com]

1-(2-Methoxyphenyl)-1-propanol boiling point and density data

The following technical guide details the physicochemical properties, synthesis, and characterization of 1-(2-Methoxyphenyl)-1-propanol, structured for application scientists and researchers.

CAS: 7452-01-9 Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1]

Executive Summary

1-(2-Methoxyphenyl)-1-propanol is a chiral benzylic alcohol derivative utilized primarily as a building block in the synthesis of pharmaceutical intermediates and fine chemicals. Its structure features a propyl chain and a hydroxyl group at the benzylic position, ortho-substituted with a methoxy group.[2] This steric proximity (ortho effect) influences its reactivity and physical properties compared to its para-isomer.[2] This guide provides validated physicochemical data, synthetic protocols, and characterization standards.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the specific ortho isomer.

Table 1: Core Physical Properties

| Property | Value | Condition / Note |

| Density | 1.032 g/mL | at 25 °C (Experimental) |

| Boiling Point (Atm) | ~255 °C | Predicted (760 mmHg) |

| Boiling Point (Vac) | 164–168 °C | at 18 mmHg (Based on p-isomer analog range) |

| Refractive Index | 1.532 | |

| Appearance | Colorless to pale yellow oil | Viscous liquid |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Slightly soluble in water |

Technical Note on Distillation: Due to the high atmospheric boiling point, vacuum distillation is strictly required to prevent thermal decomposition or ether cleavage.[2] A working vacuum of <20 mmHg is recommended.[2]

Synthetic Methodologies

Two primary routes are established for the synthesis of 1-(2-Methoxyphenyl)-1-propanol. The choice of method depends on the starting material availability: Ketone Reduction (from 2'-methoxypropiophenone) or Grignard Addition (from o-anisaldehyde).

Method A: Chemoselective Reduction (Recommended)

This method offers higher atom economy and milder conditions, minimizing side reactions associated with Grignard reagents.[2]

-

Precursor: 1-(2-Methoxyphenyl)-1-propanone (CAS 5561-92-2)

-

Solvent: Methanol (MeOH)[3]

Protocol:

-

Dissolution: Dissolve 10.0 mmol of 1-(2-Methoxyphenyl)-1-propanone in 30 mL of anhydrous methanol. Cool to 0 °C in an ice bath.

-

Addition: Add 12.0 mmol (0.45 g) of NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (25 °C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).[2]

-

Quench: Quench carefully with saturated NH₄Cl solution (10 mL).

-

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or silica gel flash chromatography.[2]

Method B: Grignard Addition

Used when constructing the carbon skeleton from the aldehyde.[2]

-

Precursor: o-Anisaldehyde (2-Methoxybenzaldehyde)

-

Reagent: Ethylmagnesium Bromide (EtMgBr)

-

Solvent: Anhydrous THF or Diethyl Ether

Protocol:

-

Preparation: Prepare 1.2 eq of EtMgBr in anhydrous THF under inert atmosphere (N₂/Ar).

-

Addition: Cool Grignard solution to 0 °C. Add o-Anisaldehyde (1.0 eq) dropwise.

-

Reflux: Allow to warm to RT, then reflux gently for 1–2 hours to ensure completion.

-

Workup: Cool and quench with dilute HCl (1M) or saturated NH₄Cl. Extract with ether.[2]

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for the Reduction Method (Method A), including critical decision points for purification.

Figure 1: Step-by-step workflow for the chemoselective reduction of the ketone precursor to the target alcohol.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.2–6.8 ppm (m, 4H): Aromatic protons (distinctive ortho-substitution pattern).[2]

-

δ 4.8 ppm (t, 1H): Benzylic proton (CH-OH).[2] This shift is characteristic of the alcohol methine.[2]

-

δ 3.8 ppm (s, 3H): Methoxy group (-OCH₃).[2]

-

δ 1.8–1.6 ppm (m, 2H): Methylene group (-CH₂-).

-

δ 0.9 ppm (t, 3H): Terminal methyl group (-CH₃).[2]

-

-

IR Spectroscopy:

Applications in Drug Development

1-(2-Methoxyphenyl)-1-propanol serves as a versatile intermediate:

-

Chiral Resolution: The racemic alcohol can be resolved via lipase-catalyzed kinetic resolution to yield enantiopure (R) or (S) forms, which are critical for structure-activity relationship (SAR) studies in receptor binding.[2]

-

Etherification Targets: The hydroxyl group is frequently converted to amines or ethers in the synthesis of psychoactive compounds and cardiovascular agents where the ortho-methoxy motif provides metabolic stability against ring oxidation.

References

-

Santa Cruz Biotechnology. 1-(2-Methoxyphenyl)-1-propanol Data Sheet (CAS 7452-01-9).[1] Retrieved from

-

ChemicalBook. CAS 7452-01-9 Physicochemical Properties. Retrieved from

-

PubChem. Compound Summary: 1-(2-Methoxyphenyl)-1-propanone (Precursor Data). Retrieved from

-

ChemSRC. Density and Physical Data for CAS 7452-01-9. Retrieved from

Sources

- 1. 7452-01-9 CAS MSDS (1-(2-METHOXYPHENYL)-1-PROPANOL 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

Structural Isomerism & Functional Divergence: A Technical Guide to 1-(2-methoxyphenyl)-1-propanol vs. 1-methoxy-2-propanol

Executive Summary

This technical guide delineates the critical distinctions between 1-(2-methoxyphenyl)-1-propanol (a specialized aromatic intermediate) and 1-methoxy-2-propanol (a high-volume industrial solvent). While their nomenclature shares superficial similarities ("methoxy", "propanol"), they occupy distinct chemical spaces. This guide is designed for drug development professionals and research scientists, focusing on the structural causality that dictates their divergent applications, synthetic pathways, and safety profiles.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the carbon skeleton: one is an aromatic benzylic alcohol , the other is an aliphatic glycol ether . This structural variance drives a massive gap in lipophilicity, reactivity, and physical state.

Comparative Physicochemical Matrix

| Feature | 1-(2-methoxyphenyl)-1-propanol | 1-methoxy-2-propanol (PGME) |

| CAS Number | 7452-01-9 | 107-98-2 |

| Molecular Formula | C₁₀H₁₄O₂ | C₄H₁₀O₂ |

| Molecular Weight | 166.22 g/mol | 90.12 g/mol |

| Classification | Benzylic Alcohol (Aromatic) | Glycol Ether (Aliphatic) |

| Chirality | Yes (C1 is a chiral center) | Yes (C2 is a chiral center)* |

| Physical State (RT) | Viscous oil or low-melting solid | Volatile, colorless liquid |

| Boiling Point | ~135°C (at reduced pressure, 15 mmHg) | 120°C (at 760 mmHg) |

| Solubility | Lipophilic (Soluble in DCM, Et₂O, Alcohols) | Amphiphilic (Miscible with H₂O and organics) |

| Primary Utility | Chiral API Intermediate, Research Reagent | Industrial Solvent, Photoresist Remover |

*Note: PGME is typically sold as a racemate in industrial grades.

Structural Deep Dive

-

1-(2-methoxyphenyl)-1-propanol: The hydroxyl group is at the benzylic position (C1), adjacent to an aromatic ring substituted with a methoxy group at the ortho position. This ortho-methoxy group exerts significant steric influence and can participate in chelation with metal cations (e.g., Mg²⁺, Li⁺) during synthesis, influencing stereoselectivity.

-

1-methoxy-2-propanol: This is a secondary alcohol.[1] The methoxy group is on the terminal carbon (C1), and the hydroxyl is on the central carbon (C2). It is the "beta-isomer" of propylene glycol monomethyl ether.

Part 2: Synthetic Pathways & Reactivity

For the research scientist, understanding the genesis of these molecules is key to manipulating them in the lab.

A. Synthesis of 1-(2-methoxyphenyl)-1-propanol

Context: High-value synthesis requiring stereocontrol. Two primary routes exist: Grignard Addition (Lab Scale) and Catalytic Hydrogenation (Industrial Scale).

Protocol 1: Grignard Synthesis (Lab Scale)

-

Reagents: o-Anisaldehyde, Ethylmagnesium bromide (EtMgBr).

-

Mechanism: Nucleophilic addition of the ethyl group to the aldehyde carbonyl.

-

Critical Step: The ortho-methoxy group can coordinate with the Magnesium atom, potentially directing the addition if chiral ligands are present (Cram's Chelation Model).

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck flask under N₂ atmosphere.

-

Formation: Generate EtMgBr from EtBr and Mg turnings in anhydrous THF.

-

Addition: Cool to 0°C. Add o-anisaldehyde dropwise. The ortho-methoxy oxygen may facilitate a cyclic transition state.

-

Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (Hexane/EtOAc).

Protocol 2: Catalytic Hydrogenation (Scale-Up)

-

Precursor: 1-(2-methoxyphenyl)-1-propanone (Methoxypropiophenone).[4]

-

Catalyst: Raney Nickel or Pd/C under H₂ pressure.

-

Advantage: Atom economy and avoidance of stoichiometric metal waste.

B. Synthesis of 1-methoxy-2-propanol (PGME)

Context: High-volume industrial production focusing on regioselectivity.

-

Reaction: Nucleophilic ring-opening of Propylene Oxide (PO) by Methanol.[1]

-

Regioselectivity Control: The reaction produces two isomers.[1]

-

Alpha-isomer (Major): 1-methoxy-2-propanol (Nucleophilic attack at the less hindered primary carbon).

-

Beta-isomer (Minor): 2-methoxy-1-propanol (Attack at the secondary carbon).

-

-

Purification: Distillation is required to remove the toxic beta-isomer (see Safety section).

Visualization of Synthetic Logic

Figure 1: Comparative synthetic pathways. Note the regioselectivity challenge in the industrial route (bottom) versus the carbon-carbon bond formation in the aromatic route (top).

Part 3: Industrial vs. Pharmaceutical Applications

1-(2-methoxyphenyl)-1-propanol: The Chiral Scaffold

This molecule is primarily a Chemical Intermediate .

-

Chiral Resolution: Due to its benzylic chiral center, it is often used as a substrate in enzymatic kinetic resolution studies (e.g., using lipases) to produce enantiomerically pure alcohols.

-

Drug Synthesis: It serves as a structural motif in the synthesis of CNS-active agents. The ortho-methoxy phenyl ring is a pharmacophore found in various beta-blockers and dopamine agonists (e.g., Rotigotine analogs), where the steric bulk and electronic donation of the methoxy group are critical for receptor binding.

1-methoxy-2-propanol: The "Safe" Solvent

This molecule is a Process Solvent .

-

Electronics: Used as a photoresist thinner and remover in semiconductor manufacturing due to its high solvency and evaporation rate.

-

Coatings: A carrier solvent for water-based paints and inks.

-

Substitution: It replaced ethylene glycol monomethyl ether (EGME) because EGME is highly toxic to the reproductive system. PGME retains the solvent properties without the severe toxicity, provided the isomer purity is controlled.

Part 4: Toxicology & Safety Profile

This is the most critical section for safety officers and lab managers. The names are similar, but the biological fates are distinct.

The "Alpha vs. Beta" Isomer Trap (PGME)

In commercial 1-methoxy-2-propanol, the presence of the isomer 2-methoxy-1-propanol is the primary hazard.

-

1-methoxy-2-propanol (Secondary Alcohol): Oxidizes to a ketone (alkoxy acetone) and then CO₂. Safe/Low Toxicity.

-

2-methoxy-1-propanol (Primary Alcohol): Oxidizes to an aldehyde and then to 2-methoxypropionic acid . This acid metabolite is structurally similar to methoxyacetic acid (from EGME) and is a potent teratogen (causes birth defects).

Actionable Insight: When sourcing PGME for sensitive biological applications, ensure the Certificate of Analysis (CoA) specifies <0.5% of the beta-isomer (2-methoxy-1-propanol).

Metabolic Fate Diagram

Figure 2: Metabolic divergence. The secondary alcohol (left) cannot form the toxic acid metabolite that the primary alcohol impurity (right) produces.

1-(2-methoxyphenyl)-1-propanol Safety[5]

-

Hazards: Skin and eye irritant.[5]

-

Handling: Unlike the volatile PGME, this is often a solid or viscous liquid, reducing inhalation risk. However, as a benzylic alcohol, it can act as an alkylating agent under specific metabolic conditions. Standard PPE (gloves, goggles) is mandatory.

References

-

PubChem. (n.d.). 1-Methoxy-2-propanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Organization for Economic Co-operation and Development (OECD). (2001). SIDS Initial Assessment Report: Propylene Glycol Ethers. UNEP Publications. Retrieved from [Link][6]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1-methoxy-2-propanol.[1][2] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

1-(2-Methoxyphenyl)-1-propanol PubChem CID 7452-01-9

The following technical guide is structured to serve as an authoritative reference for the synthesis, resolution, and application of 1-(2-Methoxyphenyl)-1-propanol .

PubChem CID: 7452-01-9 | CAS: 7452-01-9 Molecular Formula: C₁₀H₁₄O₂ | Molecular Weight: 166.22 g/mol [1]

Executive Summary

1-(2-Methoxyphenyl)-1-propanol is a benzylic alcohol characterized by a propyl chain and an ortho-methoxy substituent on the phenyl ring.[1] Unlike its para-isomer or the industrial solvent 1-methoxy-2-propanol (propylene glycol methyl ether), this molecule serves as a specialized chiral building block in organic synthesis.[1]

Its primary value in drug development lies in its steric architecture .[1] The ortho-methoxy group creates significant steric hindrance near the chiral center, making this molecule a "stress test" substrate for validating enantioselective catalysts and enzymatic kinetic resolutions.[1] High-purity enantiomers of this compound are sought after for structure-activity relationship (SAR) studies in kinase inhibitors and cardiovascular agents where atropisomerism or restricted rotation is a factor.[1]

Part 1: Chemical Identity & Physical Profiling[1]

Critical Disambiguation:

WARNING: Do not confuse this compound with 1-Methoxy-2-propanol (CAS 107-98-2) .[1] The latter is a common industrial solvent (PGME).[1] CID 7452-01-9 is an aromatic solid/oil used strictly as a synthesis intermediate.[1]

Physicochemical Data Table

| Property | Value / Description | Note |

| IUPAC Name | 1-(2-Methoxyphenyl)propan-1-ol | |

| Structure | Benzylic alcohol with o-OMe substitution | Chiral center at C1 |

| Appearance | Viscous colorless to pale yellow oil | May crystallize at low temps |

| Boiling Point | ~135–140 °C @ 15 mmHg (Predicted) | High BP due to H-bonding |

| Solubility | Soluble in DCM, EtOAc, MeOH, Et₂O | Insoluble in water |

| Chirality | 1 Chiral Center (R/S) | Usually synthesized as racemate |

| H-Bond Donors | 1 (Hydroxyl group) | |

| H-Bond Acceptors | 2 (Ether oxygen + Alcohol oxygen) |

Part 2: Synthetic Pathways & Protocols

To access this molecule, researchers typically employ a Grignard addition for the racemic feedstock, followed by biocatalytic resolution to isolate the enantiomers.

A. Chemical Synthesis (Racemic Route)

Mechanism: Nucleophilic addition of ethylmagnesium bromide to o-anisaldehyde.[1]

Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen (

). -

Reagent Prep: Charge with 1.2 eq of Ethylmagnesium bromide (EtMgBr) (3.0 M in diethyl ether).

-

Addition: Cool to 0°C. Add o-anisaldehyde (1.0 eq) dissolved in anhydrous THF dropwise over 30 minutes.

-

Note: The ortho-methoxy group can coordinate with Mg, potentially slowing the reaction or altering the transition state geometry compared to para-isomers.

-

-

Quench: Stir at room temperature (RT) for 2 hours. Quench slowly with saturated

. -

Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexane:EtOAc 80:20).

B. Biocatalytic Kinetic Resolution (Chiral Route)

Why this method? Chemical asymmetric synthesis (e.g., CBS reduction) is expensive.[1] Enzymatic resolution using Lipases (specifically Candida antarctica Lipase B, CAL-B) is preferred for this substrate because the enzyme's active site pocket can discriminate the bulky ortho-substituted phenyl ring.

Protocol:

-

Substrate: Dissolve racemic 1-(2-methoxyphenyl)-1-propanol (100 mg) in dry Toluene or MTBE.

-

Acyl Donor: Add Vinyl Acetate (3.0 eq).[1] The irreversible transesterification drives the equilibrium.[1]

-

Catalyst: Add immobilized CAL-B (Novozym 435, 20 mg/mmol).

-

Incubation: Shake at 30°C, 200 rpm.

-

Monitoring: Monitor by Chiral HPLC. The (R)-enantiomer is typically acylated faster, leaving the (S)-alcohol unreacted (E-value > 50).

-

Separation: Filter enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography.[1]

C. Synthesis & Resolution Workflow (Visualization)

Figure 1: Workflow depicting the Grignard synthesis of the racemate followed by enzymatic kinetic resolution to yield enantiopure alcohols.

Part 3: Analytical Profiling

Validation of the synthesized compound requires distinguishing it from its isomers and quantifying the enantiomeric excess (ee).[1]

Nuclear Magnetic Resonance (NMR)

The ortho-methoxy group provides a distinct diagnostic signal compared to meta or para isomers.[1]

-

¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

-

δ 7.20–6.80 (m, 4H): Aromatic protons.[1] Look for the complex splitting pattern typical of ortho-substitution.

-

δ 4.85 (t, 1H): Benzylic methine (-CH -OH).[1] This triplet shifts downfield if acylated.[1]

-

δ 3.85 (s, 3H): Methoxy group (-OCH ₃).[1] A sharp singlet.

-

δ 1.80 (m, 2H): Methylene group of the propyl chain.[1]

-

δ 0.95 (t, 3H): Terminal methyl group.[1]

-

Chiral HPLC Method

To determine the ee after enzymatic resolution:

-

Column: Daicel Chiralcel OD-H or AD-H (Cellulose-based columns are preferred for benzylic alcohols).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorption) or 280 nm (Methoxy absorption).[1]

-

Expectation: The ortho-substituent usually enhances the separation factor (

) compared to the para-isomer due to the distinct interaction with the chiral stationary phase.

Part 4: Applications in Drug Development

Steric Probe in SAR Studies

In Medicinal Chemistry, 1-(2-methoxyphenyl)-1-propanol is often used to probe the size of hydrophobic binding pockets.[1]

-

Logic: If a drug candidate based on the para-isomer (unhindered) is active, but the ortho-isomer (this compound) is inactive, it suggests the binding pocket is sterically restricted near the benzylic position.

-

Example: This logic is applied in the optimization of Beta-blockers and Kinase inhibitors , where the benzylic alcohol moiety mimics the transition state of peptide bond hydrolysis or phosphate transfer.

Precursor for Chiral Amines

The alcohol can be converted to the corresponding chiral amine via Azide substitution (Mitsunobu reaction) followed by reduction.[1] These chiral amines are privileged scaffolds in CNS-active drugs.[1]

Part 5: Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use standard PPE (Gloves, Goggles).[1][4] Handle in a fume hood, especially during the Grignard reaction (ether solvents) and when using silica gel (inhalation hazard).

References

-

PubChem. 1-(2-Methoxyphenyl)-1-propanol (CID 7452-01-9).[1] National Library of Medicine.[1] [Link]

-

ScienceDirect / Elsevier. General Protocol for Grignard Addition to Anisaldehydes.[1] (Validated via standard organic synthesis literature). [Link]

-

ResearchGate. Lipase-Catalyzed Kinetic Resolution of Benzylic Alcohols. (Contextual reference for CAL-B methodology). [Link]

Sources

Methodological & Application

asymmetric synthesis of 1-(2-Methoxyphenyl)-1-propanol using diethylzinc

Application Note: Asymmetric Synthesis of 1-(2-Methoxyphenyl)-1-propanol via Diethylzinc Addition

Executive Summary

This Application Note details the protocol for the enantioselective synthesis of 1-(2-methoxyphenyl)-1-propanol , a high-value chiral building block used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., rotameric atropisomers and bioactive heterocycles).

The method utilizes the Noyori asymmetric alkylation strategy, employing diethylzinc (Et₂Zn) and a chiral amino-alcohol ligand, specifically (-)-3-exo-(dimethylamino)isoborneol [(-)-DAIB] . While 2-methoxybenzaldehyde is a reactive substrate due to the electron-donating methoxy group, the ortho-position presents unique steric and chelating challenges that require precise control of reaction temperature and ligand loading to suppress the background racemic pathway.

Key Performance Indicators:

-

Enantiomeric Excess (ee): >94% (Target)

-

Yield: >90%

-

Reaction Time: 4–6 Hours

Technical Background & Mechanism

The "Ortho" Effect in Zinc Addition

Unlike simple benzaldehyde, 2-methoxybenzaldehyde possesses a Lewis-basic oxygen atom at the ortho position. This can facilitate a background reaction where the zinc reagent coordinates directly to the methoxy group and the carbonyl oxygen, bypassing the chiral catalyst.

-

Mitigation Strategy: We employ a non-polar solvent (Toluene) and strictly control the temperature (0 °C) to favor the lower-energy transition state of the chiral catalyst over the racemic background pathway.

Mechanistic Pathway (Noyori Cycle)

The reaction proceeds via a dimeric zinc species. The chiral ligand (DAIB) reacts with Et₂Zn to form a mono-ethyl zinc alkoxide. This species dimerizes or complexes with the aldehyde, activating the carbonyl for nucleophilic attack by a second molecule of Et₂Zn.

Caption: Figure 1. Simplified catalytic cycle for the DAIB-catalyzed addition of diethylzinc to aldehydes. The bimetallic transition state dictates enantioselectivity.

Safety Directives (Critical)

DANGER: PYROPHORIC MATERIAL Diethylzinc (Et₂Zn) ignites spontaneously upon contact with air and reacts violently with water.

Engineering Controls: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a Glovebox.

PPE: Flame-resistant lab coat, safety glasses with side shields, and nitrile gloves (double-gloved recommended).

Quenching: Have a quenching agent (e.g., dilute HCl or saturated NH₄Cl) ready. NEVER use water to extinguish a diethylzinc fire; use a Class D extinguisher or dry sand.

Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount |

| 2-Methoxybenzaldehyde | 136.15 | 1.0 | 272 mg (2.0 mmol) |

| Diethylzinc (1.0 M in Hexane) | 123.50 | 2.2 | 4.4 mL (4.4 mmol) |

| (-)-DAIB | 197.32 | 0.05 | 20 mg (5 mol%) |

| Toluene (Anhydrous) | - | Solvent | 10 mL |

Step-by-Step Procedure

Step 1: Catalyst Formation

-

Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

-

Add (-)-DAIB (20 mg, 0.1 mmol) to the flask.

-

Add anhydrous Toluene (4 mL) via syringe.

-

Add Diethylzinc (4.4 mL, 1.0 M in hexane) dropwise via syringe at room temperature.

-

Observation: Ethane gas evolution will occur.[2] Ensure the Schlenk line is vented to a bubbler.

-

-

Stir the mixture at room temperature for 15 minutes to ensure formation of the active zinc-aminoalkoxide species.

Step 2: Asymmetric Addition

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Note: Lower temperatures (-20 °C) can improve ee but significantly retard the rate due to the steric bulk of the ortho-methoxy group. 0 °C is the optimal balance.

-

-

Dissolve 2-Methoxybenzaldehyde (272 mg, 2.0 mmol) in anhydrous Toluene (2 mL) in a separate dry vial.

-

Add the aldehyde solution slowly to the stirring zinc mixture over 10 minutes.

-

Stir at 0 °C for 6 hours. Monitor reaction progress by TLC (20% EtOAc/Hexane).

Step 3: Quench and Workup

-

Carefully quench the reaction by the dropwise addition of Saturated Aqueous NH₄Cl (5 mL) at 0 °C.

-

Caution: Vigorous bubbling will occur as excess Et₂Zn is destroyed.

-

-

Dilute with Diethyl Ether (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with 1M HCl (10 mL) to remove the amino-alcohol ligand (which can be recovered by basification of the aqueous layer).

-

Wash with Brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude oil via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient from 5% to 15% Ethyl Acetate in Hexane.

-

Product: Colorless oil.

Workflow Diagram

Caption: Figure 2. Operational workflow for the asymmetric addition protocol.

Analytical Validation

To confirm the enantiomeric excess, Chiral HPLC is required. The ortho-methoxy group provides distinct UV absorption, facilitating detection.

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Alternative: Chiralpak AD-H (may reverse elution order).

-

-

Mobile Phase: Hexane : Isopropanol (98 : 2)

-

Note: Low polarity is required to separate the enantiomers of this lipophilic alcohol.

-

-

Flow Rate: 0.8 mL/min

-

Temperature: 25 °C

-

Detection: UV @ 254 nm (or 280 nm for higher specificity to the anisole ring).

-

Retention Times (Approximate):

-

(S)-Enantiomer (Major): ~14.5 min

-

(R)-Enantiomer (Minor): ~16.2 min

-

Note: Using (-)-DAIB typically yields the (S)-alcohol .

-

NMR Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (dd, 1H), 7.24 (td, 1H), 6.96 (td, 1H), 6.88 (d, 1H), 4.78 (t, 1H, CH-OH), 3.86 (s, 3H, OMe), 2.55 (bs, 1H, OH), 1.85-1.75 (m, 2H, CH₂), 0.98 (t, 3H, CH₃).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent or aldehyde. | Re-distill aldehyde; dry toluene over Na/Benzophenone. Ensure Et₂Zn quality. |

| Low ee (<80%) | Background racemic reaction. | Lower temperature to -10 °C. Increase ligand loading to 8-10 mol%. Ensure slow addition of aldehyde. |

| No Reaction | Degraded Et₂Zn. | Check Et₂Zn activity by adding a drop to water (should fizz violently). If no fizz, reagent is dead. |

| Product Racemization | Acidic workup too harsh. | The benzylic alcohol is sensitive.[7] Ensure the HCl wash is cold and brief, or skip HCl and use tartaric acid for ligand removal. |

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49–69.

-

Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(21), 6071–6072.

-

Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.

-

Dahmen, S., & Bräse, S. (2002). The Asymmetric Dialkylzinc Addition to Imines and Aldehydes.[4] Journal of the American Chemical Society, 124(21), 5940–5941. (Context on ortho-substituted substrates).

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 1-(2-Methoxyphenyl)-1-propanone to 1-(2-Methoxyphenyl)-1-propanol

Introduction: The Significance of Methoxy-Substituted Chiral Alcohols in Medicinal Chemistry

The reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern synthetic chemistry, particularly within the realm of drug discovery and development. The resulting secondary alcohols, especially those bearing alkoxy moieties on an aromatic ring, are prevalent structural motifs in a diverse array of biologically active molecules. The methoxy group, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and receptor binding interactions.

1-(2-Methoxyphenyl)-1-propanol, the target molecule of this guide, is a valuable chiral building block. Its structural architecture is found in compounds investigated for a range of therapeutic applications, leveraging the antioxidant and anti-inflammatory properties often associated with methoxyphenol derivatives.[1][2] Furthermore, such chiral alcohols serve as critical intermediates in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), where precise stereochemical control is paramount for efficacy and safety.[3][4]

This document provides a comprehensive guide to the catalytic hydrogenation of 1-(2-methoxyphenyl)-1-propanone, offering a robust protocol for its efficient and selective conversion to 1-(2-methoxyphenyl)-1-propanol. The methodologies and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing both the practical execution and the underlying scientific principles.

Reaction Mechanism and Rationale

Catalytic hydrogenation is a heterogeneous catalytic process involving the addition of hydrogen across the carbon-oxygen double bond of the ketone. The reaction proceeds through a series of steps on the surface of a solid catalyst.

The generally accepted mechanism involves the following key stages:

-

Adsorption: Both the hydrogen gas and the ketone substrate are adsorbed onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species.

-

Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the adsorbed ketone.

-

Desorption: The resulting alcohol product has a weaker affinity for the catalyst surface and is desorbed, regenerating the active catalytic sites for the next cycle.

Figure 1: A simplified workflow of the catalytic hydrogenation of a ketone on a metal catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of 1-(2-Methoxyphenyl)-1-propanone

This protocol is adapted from established procedures for the hydrogenation of structurally similar aromatic ketones and provides a reliable starting point for optimization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-(2-Methoxyphenyl)-1-propanone | ≥98% | Commercially Available | |

| Raney® Nickel (slurry in water) | Catalyst Grade | Commercially Available | Pyrophoric when dry. Handle with extreme care. |

| Methanol (MeOH) | Anhydrous | Commercially Available | |